1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodiumsalt
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Overview
Description
1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt, also known as 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, is a phosphoglyceride. Phosphoglycerides are a class of lipids that are a major component of all cell membranes. This compound is particularly known for forming classical lipid bilayers, which are essential for the structural integrity and functionality of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt can be synthesized through the esterification of glycerol with palmitic acid (hexadecanoic acid) followed by phosphorylation. The reaction typically involves the following steps:
Esterification: Glycerol reacts with palmitic acid in the presence of a catalyst to form 1,2-dipalmitoyl-sn-glycerol.
Phosphorylation: The resulting compound is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) to form the phosphoglyceride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, fatty acids, and phosphate
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Hydrolysis: Phospholipases such as phospholipase A2 (PLA2) are commonly used for hydrolysis
Major Products
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, palmitic acid, and phosphate
Scientific Research Applications
1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt has numerous applications in scientific research:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Plays a crucial role in cell signaling and membrane structure studies.
Medicine: Investigated for its role in lung surfactants and potential therapeutic applications.
Industry: Utilized in the production of liposomes and other lipid-based delivery systems
Mechanism of Action
The compound exerts its effects primarily through its role in forming lipid bilayers. It interacts with other lipids and proteins within the membrane, influencing membrane fluidity, permeability, and signaling pathways. The molecular targets include membrane-bound receptors and enzymes involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt: Another phosphoglyceride with oleic acid chains instead of palmitic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with an ethanolamine group instead of glycerol
Uniqueness
1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt is unique due to its specific fatty acid composition (palmitic acid) and its role in forming highly ordered lipid bilayers at low temperatures. This property makes it particularly useful in studies related to membrane structure and dynamics .
Properties
IUPAC Name |
sodium;2,3-di(hexadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWIWSHBGAIIMV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74NaO10P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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